molecular formula C22H24N4O2 B6523750 N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-60-9

N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B6523750
CAS No.: 440330-60-9
M. Wt: 376.5 g/mol
InChI Key: GDEWFMMTSKFQGS-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-ylmethyl substituent at the para position of the benzamide core and a cycloheptyl group attached to the amide nitrogen. This compound’s structural uniqueness lies in the combination of the benzotriazinone moiety, known for its hydrogen-bonding and π-π stacking capabilities, and the lipophilic cycloheptyl group, which may enhance membrane permeability .

Properties

IUPAC Name

N-cycloheptyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(23-18-7-3-1-2-4-8-18)17-13-11-16(12-14-17)15-26-22(28)19-9-5-6-10-20(19)24-25-26/h5-6,9-14,18H,1-4,7-8,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEWFMMTSKFQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazinyl Intermediate: The synthesis begins with the preparation of the benzotriazinyl intermediate. This can be achieved by reacting 3,4-dihydro-4-oxo-1,2,3-benzotriazine with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzotriazinyl intermediate is then coupled with a benzamide derivative in the presence of a coupling reagent such as N,N,N’,N’-tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (TBTU) to form the desired product.

    Cycloheptyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazinyl derivatives, while reduction can produce reduced benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development
N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide may serve as a lead compound for the development of new pharmaceuticals. Its structural characteristics suggest potential interactions with specific enzymes or receptors, making it a candidate for targeting diseases such as cancer or bacterial infections.

Mechanism of Action
The mechanism of action involves the compound's interaction with biological macromolecules. The benzotriazine moiety is known for its ability to stabilize interactions with nucleic acids and proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor functions. This makes it valuable for designing targeted therapies.

Biological Studies

Small Molecule Interactions
This compound can be used to study the interactions between small molecules and biological macromolecules. Understanding these interactions is crucial for elucidating biochemical pathways and developing new therapeutic strategies.

In Vivo and In Vitro Studies
Research involving this compound may include both in vitro assays to assess its biological activity and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics. Such studies are essential for determining the efficacy and safety profiles of potential drug candidates.

Industrial Chemistry

Synthesis of Complex Organic Molecules
In industrial chemistry, this compound may be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of specialty chemicals used in different industries.

Coupling Reagent
The compound can also function as a coupling reagent in organic synthesis. This application is particularly relevant in peptide synthesis where it can help suppress racemization during fragment condensation, thus enhancing yield and purity .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of benzotriazine derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of benzotriazine derivatives. The findings suggested that compounds with similar structures were effective against a range of bacterial strains, highlighting their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazinyl group is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Benzotriazinone or Benzamide Cores

(a) (Z)-N-(6-(4-Chlorophenyl)-3-(2-iodophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide (3e)
  • Structure: Shares the benzamide and 4-oxo-3,4-dihydro motifs but replaces the benzotriazinone with a thiazine ring.
  • The iodine substituent may enhance halogen bonding in crystal packing .
  • Applications : Likely explored for catalytic or biological activity due to its heterocyclic diversity.
(b) 4-Oxo-3,4-dihydro-1,2,3-benzotriazine Derivatives (GPR139 Modulators)
  • Structure: Patented compounds () feature the benzotriazinone core but lack the cycloheptyl-benzamide substitution.
  • Properties: These derivatives target GPR139, a receptor implicated in neurological disorders.
(c) Cyclohexane-1-carboxylate-Benzotriazinone Hybrid ()
  • Structure : (1r,4r)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylate replaces the benzamide with a carboxylate and cyclohexane.
  • Properties : The carboxylate group increases polarity, making this compound more water-soluble than the target benzamide. The cyclohexane’s smaller ring size may reduce steric hindrance compared to cycloheptyl .

Benzamide Derivatives with Varied Substituents

(a) N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide ()
  • Structure: Contains a phenoxybenzamide core with a piperazine side chain.
  • Properties: The piperazine group introduces basicity, enhancing solubility in acidic environments. The phenoxy group may engage in π-π interactions distinct from the benzotriazinone’s planar system .
(b) Benzamide–Dioxoisoindoline Derivatives (117, )
  • Structure : Synthesized from phthalic anhydride and benzoyl hydrazides, featuring a dioxoisoindoline fused to benzamide.
  • Antioxidant activity reported for these compounds suggests divergent applications compared to benzotriazinone derivatives .
(c) Thioether-Linked Benzamides ()
  • Structure: Derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide incorporate thioether linkages and heterocyclic substituents.
  • Properties : The thioether group may improve metabolic stability but could reduce solubility. The trifluoromethyl group enhances electronegativity, contrasting with the cycloheptyl’s hydrophobicity .

Comparative Analysis Table

Compound Class Key Structural Features Physicochemical Properties Potential Applications Evidence ID
Target Compound Benzotriazinone, cycloheptyl, benzamide High lipophilicity, planar core Therapeutics, enzyme inhibition
Thiazine-Benzamide (3e) Thiazine ring, iodine substituent Redox-active, halogen bonding Catalysis, antimicrobial agents
GPR139 Modulators Benzotriazinone, diverse substituents Moderate lipophilicity Neurological disorder treatment
Piperazine-Benzamide () Piperazine, phenoxy group Basic, soluble in acid Receptor-targeted drug design
Dioxoisoindoline-Benzamide Fused dioxoisoindoline Rigid, antioxidant activity Materials science, oxidative stress

Biological Activity

N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_{4}O2_{2}
Molecular Weight342.39 g/mol
InChI Key[InChIKey]

Research indicates that compounds similar to N-cycloheptyl-4-benzamides often interact with various biological targets, including receptors and enzymes. The benzotriazine moiety may play a significant role in modulating these interactions.

Potential Mechanisms:

  • Receptor Modulation : Many benzamide derivatives exhibit activity at neurotransmitter receptors, suggesting that this compound may influence pathways related to pain and inflammation.
  • Antioxidant Activity : The presence of the benzotriazine structure is associated with antioxidant properties, potentially offering protective effects against oxidative stress.

Anticancer Properties

Studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar structures have demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .

Antimicrobial Activity

Research indicates potential antimicrobial effects:

Case Studies

  • Study on Analogs : A study investigated analogs of N-cycloheptyl derivatives and found significant activity against the delta opioid receptor, which could suggest a similar profile for our compound .
  • Antioxidant Evaluation : Another study evaluated the antioxidant capacity of benzamide derivatives and reported promising results in reducing reactive oxygen species (ROS) levels in vitro .

In Vitro Studies

In vitro assays have been essential in understanding the biological activity of N-cycloheptyl derivatives:

  • Cytotoxicity Assays : These assays have shown that compounds with similar structures can induce apoptosis in cancer cells.

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promise in animal models for pain relief and anti-inflammatory effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.